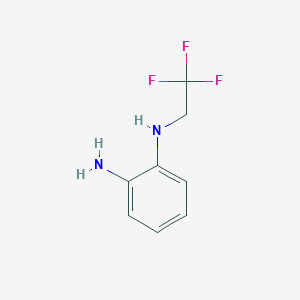

1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine

Descripción general

Descripción

“1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C8H9F3N2 . It has a molecular weight of 190.17 . It is typically used for research purposes .

Molecular Structure Analysis

The InChI code for “1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine” is 1S/C8H9F3N2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,13H,5,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine” is a liquid at room temperature . The boiling point and other physical properties are not specified in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Properties of Polyimides and Poly(ether imide)s

Polyimides synthesized from diamine monomers with trifluoromethyl substituents exhibit remarkable properties including high thermal stability, solubility, optical transparency, and gas permeability. These materials, due to their enhanced mechanical properties and thermal stability, are suitable for applications in flexible electronics, gas separation membranes, and optoelectronic devices (Qiu et al., 2006); (Liu et al., 2008).

Fluorescent Receptors for Metal Ion Detection

The benzene-1,2-diamine structure serves as an effective model for developing fluorescence-quenching chemosensors. These sensors demonstrate selectivity and sensitivity towards Ni2+ and Cu2+ ions, facilitating their potential application in multianalyte detection, including in environmental monitoring and biomedical diagnostics (Pawar et al., 2015).

Corrosion Inhibition

Novel compounds synthesized from benzene-1,2-diamine derivatives act as effective corrosion inhibitors for metals in acidic environments. These inhibitors display high efficiency by forming protective layers on metal surfaces, which is crucial in extending the lifespan of industrial machinery and infrastructure (Singh & Quraishi, 2016).

Metal-Catalyzed Reactions

1,2-Diamine motifs are pivotal in asymmetric synthesis and catalysis, serving as control elements in the synthesis of chiral molecules. Their application in metal-catalyzed diamination reactions highlights the importance of these structures in constructing biologically active natural products and pharmaceutical agents (Cardona & Goti, 2009).

Advanced Material Applications

Diamine-based compounds contribute to the development of materials with unique properties such as low dielectric constants, high optical transparency, and enhanced solubility. These materials are promising for advanced applications in electronics, optics, and material science (Jang et al., 2007).

Safety and Hazards

Direcciones Futuras

The future directions for “1-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine” and similar compounds could involve further exploration of their potential applications in new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is a significant area of interest for pharmaceutical and synthetic chemists .

Propiedades

IUPAC Name |

2-N-(2,2,2-trifluoroethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSPFOSYVVXQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

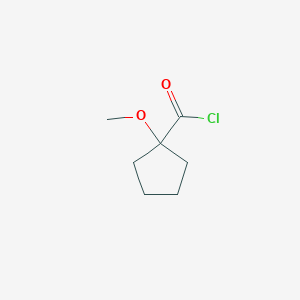

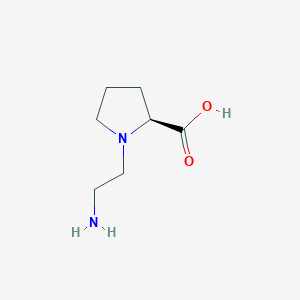

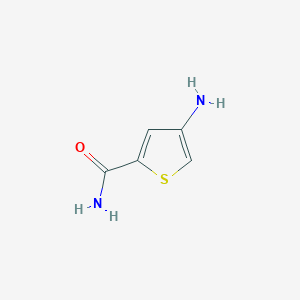

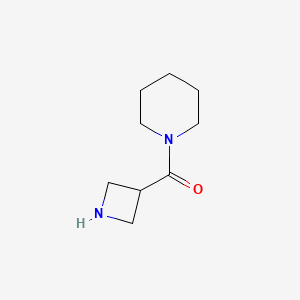

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

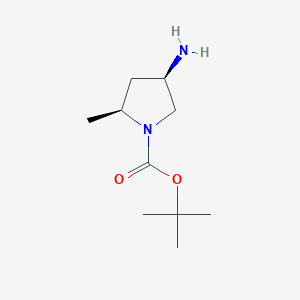

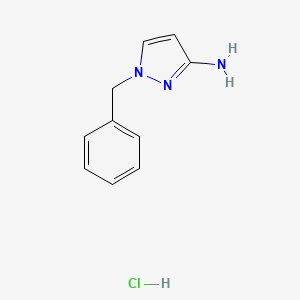

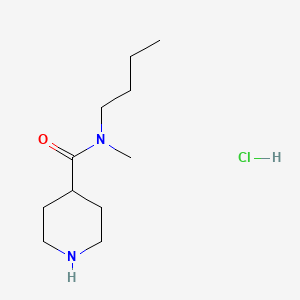

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)

![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)